Menbutone

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Menbutone, also known as genabilic acid, primarily targets the digestive tract . It is used to stimulate hepato-digestive activity in various species, including cattle, sheep, goats, pigs, horses, and dogs .

Mode of Action

This compound is a choleretic compound . It works by increasing the excretion of bile, gastric acid, and pancreatic juices by two to five times the normal secretion . This stimulation of the digestive tract enhances the transit and assimilation of food, acting as a liver detoxifier and improving the normal activity of the stomach, bile, and duodenum .

Biochemical Pathways

By increasing the secretion of digestive juices, this compound likely affects the biochemical pathways related to digestion and absorption of nutrients .

Pharmacokinetics

This compound exhibits a high total body clearance (Cl) of 63.6 ± 13.6 mL/h/kg with a volume of distribution at steady-state (Vss) of 259.6 ± 52.7 mL/kg . After intravenous administration, the elimination half-life (t ½λ) is 6.08 ± 2.48 hours . Following intramuscular administration, this compound reaches a peak plasma concentration (Cmax) of 18.8 ± 1.9 µg/mL within 3.75 ± 0.45 hours (tmax). The mean absorption time (MAT) is 3.31 ± 1.36 hours, and the fraction of dose absorbed (F) is 103.1 ± 23.0% . These pharmacokinetic properties suggest that this compound is quickly and completely absorbed after intramuscular administration .

Result of Action

The primary molecular and cellular effect of this compound’s action is the increased secretion of bile, gastric acid, and pancreatic juices . This leads to improved digestion and absorption of nutrients, enhanced hepato-digestive activity, and detoxification of the liver .

Biochemische Analyse

Biochemical Properties

Menbutone plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It stimulates the secretion of bile salts, pepsin, trypsin, pancreatic amylase, and pancreatic lipase . These interactions enhance the digestive processes, improving the overall gastrointestinal function in animals. This compound’s interaction with these enzymes is crucial for its choleretic and digestive tonic effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It enhances cell function by promoting the secretion of digestive enzymes and bile, which are essential for nutrient absorption. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by increasing the levels of digestive secretions . This results in improved digestion and absorption of nutrients, leading to better overall health in animals.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to receptors on the surface of exocrine gland cells, stimulating the secretion of digestive enzymes and bile . This binding interaction leads to the activation of signaling pathways that increase the production and release of these secretions. This compound also influences gene expression by upregulating the genes responsible for the synthesis of digestive enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that continuous dosing of this compound leads to sustained increases in digestive enzyme secretion and improved gastrointestinal function . The stability and degradation of this compound need to be monitored to ensure its efficacy in long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively stimulates digestive enzyme secretion without causing adverse effects. At high doses, this compound may lead to toxic effects, including gastrointestinal disturbances and liver damage . It is essential to determine the optimal dosage to maximize the benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to bile acid synthesis and secretion. It interacts with enzymes such as cytochrome P450, which play a role in the metabolism of bile acids . This compound’s effects on metabolic flux and metabolite levels are crucial for its choleretic and digestive tonic properties.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized in the liver and exocrine glands, where it exerts its effects on digestive enzyme secretion . The transport and distribution of this compound are essential for its therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization is primarily within the exocrine gland cells, where it stimulates the secretion of digestive enzymes and bile. It may also undergo post-translational modifications that direct it to specific compartments or organelles within these cells . The subcellular localization of this compound is critical for its function and activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Menbutone can be synthesized through a series of chemical reactions involving the condensation of 4-methoxy-1-naphthaldehyde with malonic acid, followed by decarboxylation and oxidation steps. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: In industrial settings, this compound is often prepared as an injectable solution for veterinary use. The preparation involves dissolving this compound in a mixture of diethanolamine, chlorocresol, sodium metabisulfite, and edetic acid in water for injection. The solution is then filtered, sterilized, and packaged for use .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Menbuton unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Menbuton kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können Menbuton in Alkohol-Derivate umwandeln.

Substitution: Menbuton kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter bestimmten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Menbuton, wie Carbonsäuren, Alkohole und substituierte Verbindungen .

Wissenschaftliche Forschungsanwendungen

Menbuton hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und analytischen Chemie verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf Verdauungsenzyme und Gallensekretion.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Verdauungsstörungen und Leberinsuffizienz.

Industrie: Wird in der Formulierung von Veterinärmedizin verwendet, um die Verdauungsgesundheit bei Tieren zu verbessern

5. Wirkmechanismus

Menbuton übt seine Wirkung aus, indem es die Sekretion von Galle, Magen- und Pankreassaft stimuliert. Es wirkt auf die exokrinen Drüsen des Verdauungstrakts und erhöht die Produktion von Verdauungsenzymen und Gallensäuren. Dies führt zu einer verbesserten Verdauung und Resorption von Nährstoffen. Zu den molekularen Zielstrukturen gehören Rezeptoren und Enzyme, die an den Gall- und Enzymsekretionswegen beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Menbuton ist einzigartig in seiner starken choleretischen und cholagogen Wirkung im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

Carbachol: Ein cholinerger Agonist mit starken Auswirkungen auf den Magen-Darm-Trakt.

Bethanechol: Ein weiterer cholinerger Agonist, der zur Stimulation der glatten Muskelkontraktion verwendet wird.

Pilocarpin: Ein cholinerges Mittel mit Auswirkungen auf exokrine Drüsen.

Menbuton zeichnet sich durch seine spezifische Wirkung auf die Galle- und Verdauungsenzymsekretion aus, wodurch es besonders effektiv bei der Behandlung von Verdauungsstörungen bei Tieren ist .

Eigenschaften

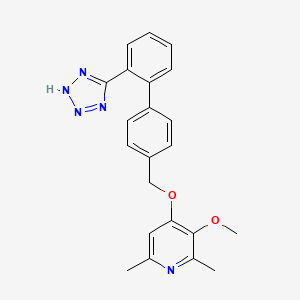

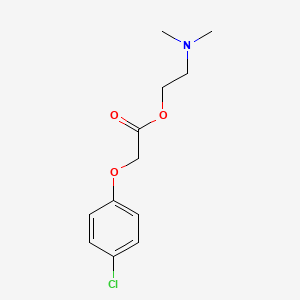

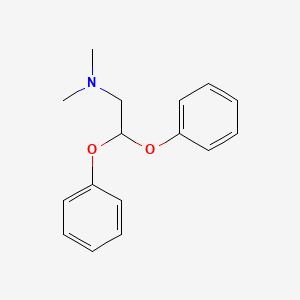

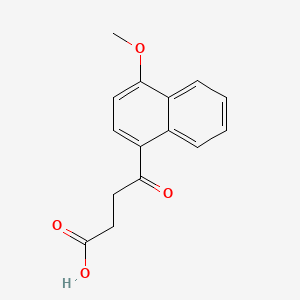

IUPAC Name |

4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14/h2-6,8H,7,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGJSJFIQNQBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046240 | |

| Record name | Menbutone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3562-99-0 | |

| Record name | Menbutone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menbutone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menbutone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Menbutone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENBUTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341YM32546 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.